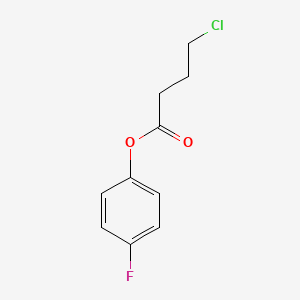

4-Fluorophenyl 4-chlorobutanoate

Description

4-Fluorophenyl 4-chlorobutanoate is a fluorinated ester featuring a butanoate backbone substituted with a 4-fluorophenyl group at the oxygen atom and a chlorine atom at the terminal carbon. Fluorinated aromatic compounds are known for their electron-withdrawing effects, metabolic stability, and enhanced lipophilicity, which influence their reactivity and interactions in catalytic or biological systems .

Properties

IUPAC Name |

(4-fluorophenyl) 4-chlorobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c11-7-1-2-10(13)14-9-5-3-8(12)4-6-9/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIOENWBUQOOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)CCCCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluorophenyl 4-chlorobutanoate typically involves the esterification of 4-fluorophenol with 4-chlorobutyryl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Chemical Reactions Analysis

4-Fluorophenyl 4-chlorobutanoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the butanoate chain can be substituted by nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorophenol and 4-chlorobutyric acid.

Oxidation and Reduction:

Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions .

Scientific Research Applications

4-Fluorophenyl 4-chlorobutanoate has several applications in scientific research:

Proteomics: It is used as a reagent in the study of proteins and their functions.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: It may be used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.

Industrial Applications:

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 4-chlorobutanoate is not explicitly detailed in the literature. as an ester, it can participate in various biochemical pathways, particularly those involving esterases, which hydrolyze ester bonds. The molecular targets and pathways would depend on the specific context in which the compound is used, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Antioxidant Activity (FRAP Assay)

| Compound | Substituent | FRAP Value (µmol/L) | Reference |

|---|---|---|---|

| 4-Chlorophenyl derivative (6c) | 4-Cl | 123.20 | |

| 4-Fluorophenyl derivative (6b) | 4-F | 111.83 | |

| BHT (Standard) | — | 67.73 |

The 4-chlorophenyl derivative exhibited higher antioxidant power than its fluorophenyl counterpart, suggesting that chlorine’s moderate electronegativity and polarizability enhance electron-donating capacity in this context .

Table 2: Enzyme Inhibition (MGL Activity)

| Compound | Substituent | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide (19) | 4-F | 5.18 | |

| N-(4-Chlorophenyl)maleimide (22) | 4-Cl | 7.24 | |

| N-(4-Iodophenyl)maleimide (28) | 4-I | 4.34 |

Fluorine and iodine substituents showed superior inhibition of monoacylglycerol lipase (MGL), indicating that smaller halogens (F) or heavier atoms (I) may optimize steric and electronic interactions with the enzyme’s active site .

Table 3: Antibacterial Activity

| Compound | Substituent | Zone of Inhibition (vs. Standard) | Reference |

|---|---|---|---|

| 4-Fluorophenyl (7b) | 4-F | Higher | |

| 4-Chlorophenyl (7c) | 4-Cl | Similar |

The 4-fluorophenyl derivative demonstrated enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli, likely due to fluorine’s ability to improve membrane permeability .

Structural and Catalytic Properties

Table 4: Structural Planarity and Steric Effects

| Compound | Substituent | Planarity | Reference |

|---|---|---|---|

| Meso-4-fluorophenyl porphyrin | 4-F | Nonplanar | |

| Porphyrin without fluorophenyl groups | — | Planar |

Table 5: Catalytic Efficiency in Enzymatic Systems

| Compound | Chain Length | Substituent | Relative Efficiency | Reference |

|---|---|---|---|---|

| 4-Phenoxybutyric acid | C4 | Phenyl | Lower | |

| 5-(4-Fluorophenyl)valeric acid | C5 | 4-F | Higher |

Longer alkyl chains (e.g., C5 vs. C4) enhance substrate-enzyme interactions, with fluorophenyl groups further optimizing binding through hydrophobic and electronic effects .

Electronic and Steric Considerations

- Electron-Withdrawing Effects : Fluorine’s high electronegativity increases the electrophilicity of adjacent carbons, enhancing reactivity in nucleophilic environments. Chlorine, while less electronegative, contributes to resonance stabilization and polar interactions .

- Steric Profile : The smaller van der Waals radius of fluorine (1.47 Å) vs. chlorine (1.75 Å) reduces steric hindrance, enabling tighter binding in enzyme active sites .

Biological Activity

4-Fluorophenyl 4-chlorobutanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-fluorophenyl compounds exhibit significant antimicrobial properties. For instance, compounds bearing the 4-fluorophenyl motif have been shown to inhibit various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

A notable area of research involves the inhibition of enzymes such as tyrosinase (AbTYR). The presence of the 3-chloro-4-fluorophenyl fragment has been linked to enhanced inhibitory activity against AbTYR, a key enzyme in melanin biosynthesis. Table 1 summarizes the IC50 values for various compounds, demonstrating the potency of derivatives containing this structural motif.

| Compound | IC50 (μM) |

|---|---|

| 1d | 0.19 |

| 2c | 1.72 |

| 3b | 2.96 |

| Kojic Acid (KA) | 17.76 |

The data indicates that modifications to the chemical structure can lead to significant improvements in enzyme inhibition, highlighting the relevance of fluorinated compounds in drug design.

Analgesic and Anti-inflammatory Properties

In addition to antimicrobial effects, some studies have reported analgesic and anti-inflammatory activities associated with compounds similar to this compound. For example, derivatives have been tested in animal models for their ability to alleviate pain and reduce inflammation without causing gastric lesions, a common side effect associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

- In Vivo Studies : A study involving carrageenan-induced edema in mice demonstrated that certain derivatives exhibited significant anti-inflammatory effects comparable to established NSAIDs like indomethacin. The compounds were administered at doses of 100 mg/kg, showing a marked reduction in paw swelling without notable gastric toxicity.

- Mechanistic Insights : Research has indicated that these compounds may exert their analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby preventing the formation of pro-inflammatory prostaglandins from arachidonic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.